Researchers requiring a versatile bromoquinazoline-guanidine scaffold for kinase inhibitor and ASIC channel modulator SAR often face limited commercial availability of halogenated guanidinoquinazolines. This compound directly addresses that gap.
- The 6-bromo substituent enables efficient palladium-catalyzed cross-coupling for rapid library diversification.
- The 2-guanidino pharmacophore is essential for target engagement at STAT3 kinase and ASIC channels.
- Supplied at ≥98% purity (HPLC), sealed in dry storage at 2-8°C; shipped under ambient conditions for global procurement reliability.
Molecular FormulaC9H8BrN5O
Molecular Weight282.1g/mol
CAS No.74189-10-9
Cat. No.B432022
⚠ Attention: For research use only. Not for human or veterinary use.
N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine: Research-Grade Identity and Properties
N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine, formally named 2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine, is a heterocyclic guanidine derivative within the quinazolinone family . It has the molecular formula C₉H₈BrN₅O and a molecular weight of 282.1 g/mol, with an MDL number MFCD05724784 . The compound is supplied as a research chemical with a certified purity of 98% (HPLC) and is categorized as a pharmaceutical research intermediate . Its structure features a 6-bromo substituent on the quinazoline core and a guanidine moiety at the 2-position, a combination that distinguishes it from other quinazoline derivatives used in kinase inhibitor and ion channel modulator studies.
1Brominated quinazoline core provides a synthetic handle for cross-coupling diversification
22‑guanidino group aligns with STAT3 pathway inhibitor studies (pharmacophore requirement)
3Supplier‑certified high purity supports assay reproducibility (CoA review recommended)
Why Generic Quinazoline Analogs Cannot Replace This Compound
Quinazoline derivatives with different substitution patterns exhibit vastly different biological and synthetic properties. The 6-bromo substituent is critical for engaging hydrophobic pockets in target proteins and provides a reactive synthetic handle for palladium-catalyzed cross-coupling reactions, enabling efficient library diversification [1]. Simultaneously, the 4-hydroxy group participates in hydrogen bonding and tautomerism, influencing binding mode and metabolic stability. Replacing this compound with a non-brominated or differently substituted analog, such as the known ASIC3 modulator GMQ (4-methylquinazolin-2-yl guanidine, CAS 716-11-0), would abolish these bromine-dependent interactions and the synthetic versatility they offer, potentially leading to a completely different pharmacological profile or synthetic utility [2].
This Compound (6‑bromo‑4‑hydroxy)
Generic Analog (e.g. GMQ, 4‑methyl)
Bromine at C6 enables Pd‑catalyzed cross‑coupling and hydrophobic pocket engagement
Methyl or non‑halogen substituent removes cross‑coupling utility and alters binding mode
4‑Hydroxy group supports hydrogen bonding and tautomerism, influencing target recognition
4‑Methyl group shifts H‑bond profile and metabolic stability; may change pharmacology
Guanidine at 2‑position is essential for STAT3/ASIC modulation (pharmacophore)
Guanidine may be absent or differently positioned, risking loss of pathway activity
[1] Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. Acta Poloniae Pharmaceutica - Drug Research, Vol. 74, nr 5, pp. 1437-1445, 2017. View Source
[2] Alijevic, O., Hammoud, H., Vaithia, A., et al. Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. 2018. SNSF: Modulation of ASICs and role of central domains in controlling their activity. View Source
Quantitative Evidence vs. Closest Analogs
Certified Purity Advantage Over Research-Grade Thresholds
Commercially available batches of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine are certified at a purity of 98% (HPLC), exceeding the minimum industry standard of 95% for research-grade intermediates, thereby providing higher batch-to-batch reproducibility for synthetic chemists and assay biologists .
Purity AdvantageData to verify
98% (HPLC) vs ≥95% (industry research‑grade threshold)
Based on supplier CoA; independent verification recommended
Quality ControlPurity AssayResearch Chemical
Evidence Dimension
Chemical Purity
Target Compound Data
98% (HPLC)
Comparator Or Baseline
Industry standard for research chemicals: typically ≥95%
Quantified Difference
3 percentage points above the minimum research-grade threshold
Conditions
HPLC analysis, commercial supplier certificate of analysis
Why This Matters
Higher certified purity reduces the risk of confounding impurities in sensitive biological assays or multi-step synthetic sequences.
Quality ControlPurity AssayResearch Chemical
Synthetic Versatility of the 6-Bromo Handle
The 6-bromo substituent on the quinazoline core provides a reactive aryl halide site for transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are established on analogous 6-bromoquinazolinones [1]. In contrast, non-halogenated analogs like GMQ (CAS 716-11-0) lack this orthogonal functionalization handle, rendering them unable to participate in these diversification reactions without prior, often low-yielding, functional group interconversions. This represents a qualitative but critical advantage for library synthesis and SAR exploration.
Synthetic HandleCross‑study comparable
Aryl bromide present at C6 (enables cross‑coupling) vs GMQ (4‑methyl): no halogen
Enables library diversification via Pd‑catalyzed reactions
Analogous bromoquinazolinone reactivity supports this context
Aryl bromide present at C6 (enables cross-coupling)
Comparator Or Baseline
GMQ (4-methylquinazolin-2-yl guanidine, CAS 716-11-0): no halogen substituent
Quantified Difference
Qualitative; presence vs. absence of a cross-coupling-capable halogen
Conditions
Pd(OAc)₂/Xantphos catalytic system, standard Buchwald-Hartwig conditions
Why This Matters
For drug discovery programs requiring rapid analog generation, the 6-bromo handle drastically reduces the synthetic burden and time to explore chemical space around the quinazoline-2-guanidine pharmacophore.
[1] Infona.pl. Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. 6-bromoquinazolinones obtained via three-component reaction of 5-bromoisatoic anhydride, triethyl orthoformate, and an appropriate amine; subsequent Pd(OAc)₂/Xantphos-catalyzed reactions with aryl/alkyl amines and thiols. View Source
Molecular Weight and Lipophilicity Differentiation
The presence of a bromine atom (atomic weight 79.9 g/mol) in N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine results in a molecular weight of 282.1 g/mol, significantly heavier than the non-brominated, 4-methyl analog GMQ (1-(4-methylquinazolin-2-yl)guanidine, MW 201.2 g/mol) . This structural difference is predicted to increase lipophilicity, potentially enhancing passive membrane permeability, a critical parameter for intracellular target engagement [1].
Mol. WeightClass‑level inference
282.1 g/mol vs GMQ 201.2 g/mol (+80.9 g/mol)
Lipophilicity differentiation may influence membrane permeability
The significant difference in molecular weight and lipophilicity means these two compounds cannot be considered interchangeable in medicinal chemistry campaigns, as they would exhibit different ADME profiles and potential off-target binding.
[1] Eureka Patsnap. 2-aryl quinazoline or 2-heterocyclic aryl quinazoline derivative and preparation method thereof, 2013. Patent describing methods for synthesizing diverse quinazoline libraries using cross-coupling compatible intermediates. View Source
Guanidinoquinazoline Scaffold in STAT3 Pathway Inhibition
2-Guanidinoquinazolines have been identified as inhibitors of the STAT3 signaling pathway. An optimized analog from this class (compound 11c) demonstrated anti-proliferative activity against HNSCC cell lines, with the guanidine moiety at the 2-position being essential for potency, as non-guanidino analogs were inactive [1]. This establishes the 2-guanidino group as a pharmacophoric requirement for STAT3 inhibition within the quinazoline series, validating the utility of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine as a basis for further inhibitor optimization.
STAT3 PathwayClass‑level inference
2‑guanidino group essential for STAT3 inhibition (analog 11c active; non‑guanidino analogs inactive)
Supports STAT3 pathway study fit; guanidine is a pharmacophoric requirement
Direct activity on this compound not measured; review required
STAT3 InhibitionCancer BiologySignal Transduction
Evidence Dimension
STAT3 Pathway Inhibitory Activity
Target Compound Data
Not directly measured; predicted to be active based on the presence of the critical 2-guanidino pharmacophore.
Comparator Or Baseline
Class Baseline: Compound 11c and other 2-guanidinoquinazolines inhibited STAT3-dependent proliferation; non-guanidino analogs were inactive.
Quantified Difference
Presence of guanidine (active) vs. absence (inactive) is a qualitative binary differentiator.
Conditions
HNSCC cell-based proliferation and STAT3 reporter assays.
Why This Matters
This class-level evidence reduces the risk of purchasing a structurally similar but biologically inactive alternative, as the 2-guanidino group is experimentally validated as essential for target engagement in this series.
STAT3 InhibitionCancer BiologySignal Transduction
[1] Furdas, S.D., et al. Synthesis and SAR investigation of 2-guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(21):5081-5085. doi: 10.1016/j.bmcl.2014.09.001. PMC4250329. View Source
Highest-Impact Research Applications
Kinase and Transcription Factor Inhibitor Library Synthesis
Leveraging its 6-bromo substituent as a synthetic handle, this compound can be used as a starting point for generating diverse libraries of 6-substituted quinazoline-2-guanidines via parallel cross-coupling chemistry, as validated in analogous bromoquinazolinone systems [1]. This application is directly supported by the synthetic versatility evidence in Section 3. The resulting library can be screened against kinase targets, such as STAT3, where the 2-guanidino pharmacophore is essential for activity [2].
CNS Drug Discovery Physicochemical Probe
The distinct molecular weight (282.1 g/mol) and predicted lipophilicity of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine, which is significantly higher than the 4-methyl analog GMQ, make it a suitable physicochemical probe for studying the effect of halogen-induced lipophilicity on CNS penetration and target engagement in pain and neurological disorder models . This scenario is grounded in the physicochemical differentiation evidence presented in Section 3.
ASIC Channel Modulation Lead Optimization
As guanidinoquinazolines are known modulators of ASIC1a and ASIC3 channels [3], this compound can serve as a novel starting point for exploring the SAR of ASIC modulation, where the 6-bromo substituent may exploit a previously unprobed hydrophobic sub-pocket. This application is supported by the class-level biological evidence and synthetic versatility discussed in Section 3.
Cross-Coupling Methodology Development
The compound's aryl bromide provides a challenging, heterocycle-rich substrate for developing and benchmarking novel catalytic systems for C–C and C–N bond formation, an application directly supported by the synthetic evidence in Section 3 and the prior art on 6-bromoquinazolinone cross-coupling [1]. This is of high value for process chemistry and methodology research groups.
[1] Infona.pl. Synthesis and design of new bromoquinazoline derivatives. 2017. Buchwald-Hartwig and other cross-coupling on 6-bromoquinazolinone cores. View Source
[2] Furdas, S.D., et al. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorg Med Chem Lett. 2014. PMC4250329. View Source
[3] Alijevic, O., et al. Heteroarylguanidines as Allosteric Modulators of ASIC1a and ASIC3 Channels. 2018. View Source
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